N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide
Description
N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide (CAS: 1211711-75-9) is a quinoline sulfonamide derivative with the molecular formula C₂₀H₁₉N₃O₄S and a molecular weight of 397.45 g/mol . Its structure features a quinoline core substituted with a sulfonamide group at the 8-position, linked to a phenyl ring bearing methoxy and 2-oxopyrrolidin-1-yl substituents. This compound is cataloged as a research chemical by Arctom Scientific, primarily used in pharmaceutical and biochemical studies .
The 2-oxopyrrolidin moiety (a cyclic lactam) and methoxy group contribute to its physicochemical properties, including solubility and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-10-9-15(13-16(17)23-12-4-8-19(23)24)22-28(25,26)18-7-2-5-14-6-3-11-21-20(14)18/h2-3,5-7,9-11,13,22H,4,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQGWBNYNRQOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions to form the quinoline ring. The sulfonamide group is then introduced through sulfonation reactions, and the pyrrolidinone moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline sulfonamide derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations, therapeutic applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Quinoline Sulfonamide Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor (carbonyl oxygen) and a flexible five-membered ring, which may enhance binding to polar enzyme pockets . In contrast, the piperazine group in the pyruvate kinase modulator (WO2019104134A1) provides a basic nitrogen for ionic interactions, improving binding to charged residues in PKM2 (a cancer-associated metabolic enzyme) .
Pharmacokinetic Implications The methoxy group in the target compound likely improves aqueous solubility compared to the cyclopropylmethyl substituent in the piperazine derivative, which increases lipophilicity and membrane permeability .
Synthetic Accessibility The target compound’s synthesis involves coupling quinoline-8-sulfonyl chloride with a substituted aniline, a standard sulfonamide formation reaction. In contrast, the piperazine derivative requires a multi-step synthesis involving aroylpiperazine intermediates, increasing manufacturing complexity . The antifungal analog’s imidazole-methyl group is synthesized via CDI-mediated coupling in NMP, a high-temperature reaction that may limit scalability compared to milder conditions used for the target compound .
Research Findings and Clinical Relevance
- Pyruvate Kinase Modulators : The piperazine derivative (WO2019104134A1) has entered clinical trials for hemolytic anemia, demonstrating efficacy in stabilizing mutant pyruvate kinase. Its cyclopropylmethyl group reduces off-target effects compared to earlier analogs .
- Antifungal Activity: The methylsulfonyl-quinoline analog showed MIC values of 2–8 µg/mL against Candida albicans in preclinical studies, though its imidazole group may confer toxicity risks absent in the target compound .
- Crystallography : Structural analysis of the piperazine derivative (via SHELX software) revealed a hydrogen-bonding network between the sulfonamide NH and adjacent carbonyl groups, a feature shared with the target compound’s lactam ring .
Biological Activity
N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide, identified by its CAS number 1211711-75-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features a quinoline backbone substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1211711-75-9 |
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a study examining various derivatives of quinoline sulfonamides, it was found that certain acetylene derivatives exhibited significant cytotoxicity against human cancer cell lines such as C-32 (melanoma), MDA-MB-231 (breast adenocarcinoma), and A549 (lung adenocarcinoma). The most active derivative showed efficacy comparable to established chemotherapeutics like cisplatin and doxorubicin .
Key Findings:
- Cytotoxicity: The compound demonstrated no toxicity to normal human dermal fibroblasts (HFF-1) up to an IC50 of 100 µM.
- Mechanism of Action: It was observed that the compound decreased the expression of histone H3 and altered the expression of apoptotic regulators BCL-2 and BAX, indicating a mechanism involving apoptosis induction in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also evaluated against various bacterial strains. The compound exhibited activity against both standard strains like Staphylococcus aureus and multidrug-resistant strains such as MRSA.
Antimicrobial Efficacy:
- Zone of Inhibition (ZOI): The compound demonstrated varying levels of antibacterial activity, with some derivatives showing ZOI values comparable to traditional antibiotics like chloramphenicol and ampicillin .
| Bacterial Strain | ZOI (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Enterococcus faecalis | 16 |
| MRSA | Comparable to reference drugs |
Structure-Activity Relationship (SAR)
The SAR studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhances antibacterial activity. Conversely, modifications that introduce electron-withdrawing groups tend to reduce efficacy. This highlights the importance of specific structural features in optimizing biological activity .
Case Studies
- Study on Anticancer Activity: A comprehensive evaluation involving multiple cancer cell lines confirmed that the quinoline sulfonamide derivatives could effectively inhibit cell proliferation while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Resistance Study: Research focusing on multidrug-resistant bacterial strains showed that certain derivatives maintained potency against resistant strains, suggesting potential for therapeutic applications in treating resistant infections .
Q & A
Q. Critical Parameters :
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side reactions.
- Moisture Sensitivity : Use of anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Reaction Monitoring : TLC or HPLC to track intermediates and optimize reaction times .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the quinoline ring (δ 8.5–9.0 ppm for aromatic protons), sulfonamide (δ 3.1–3.3 ppm for SO₂NH), and methoxy group (δ 3.8 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₃S: 394.1221) .
- Crystallography :
- X-ray Diffraction : Use SHELX suite for structure solution and refinement. Hydrogen bonding networks (e.g., N–H···O interactions between sulfonamide and pyrrolidinone) are critical for stabilizing the crystal lattice .
- XRPD : Differentiate polymorphs by comparing experimental vs. simulated patterns .
Advanced: How do variations in crystallization conditions affect the polymorphic forms of this sulfonamide derivative, and what analytical techniques are essential for differentiation?
Methodological Answer:
- Polymorphism Drivers :
- Solvent Polarity : Polar solvents (e.g., methanol) favor Form I (needle-like crystals), while toluene/ethyl acetate mixtures yield Form II (plate-like) .
- Cooling Rate : Rapid cooling induces metastable forms; slow evaporation promotes thermodynamically stable forms .
- Analytical Techniques :
- DSC/TGA : Identify thermal events (e.g., melting points: Form I at 215°C vs. Form II at 208°C) and decomposition profiles .
- XRPD : Match experimental patterns to known reference data (e.g., d-spacing at 5.2 Å for Form I vs. 4.8 Å for Form II) .
- Raman Spectroscopy : Detect subtle conformational differences (e.g., sulfonamide torsion angles) .
Advanced: What strategies are employed to resolve contradictions between computational modeling and experimental data in the compound's receptor binding interactions?
Methodological Answer:
- Case Example : Discrepancies in predicted vs. observed binding affinity for mGluR2 (metabotropic glutamate receptor 2):
- Docking Refinement : Incorporate explicit solvent models and flexible receptor side chains to improve pose prediction .
- MD Simulations : Run 100-ns trajectories to assess stability of binding poses and hydrogen bonding (e.g., quinoline N···Arg³⁴⁵ interaction) .
- Experimental Validation : Competitive radioligand assays (³H-LY341495 displacement) to quantify IC₅₀ values and reconcile computational data .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile while minimizing off-target effects?
Methodological Answer:
- Core Modifications :
- Pharmacological Profiling :
- In Vitro Assays : Screen against kinase panels (e.g., PKM2 for anticancer activity) and hERG channels to assess cardiotoxicity .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., quinoline N-oxide) and guide deuteration strategies .
Advanced: What are the common pitfalls in interpreting hydrogen bonding networks in crystal structures of quinoline sulfonamides, and how can they be mitigated?
Methodological Answer:
- Pitfalls :
- Mitigation Strategies :
- Graph Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings for N–H···O interactions) .
- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7 Å) to resolve ambiguous electron density .
- Complementary Techniques : Pair crystallography with solid-state NMR (¹⁵N CPMAS) to validate protonation states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
